Compound Description: 1-Cyclohexyl-1-phenyl-3-pyrrolidin-1-yl-propan-1-ol hydrochloride, also known as procyclidine, is a drug primarily used to treat the symptoms of Parkinson's disease. It functions as an anticholinergic agent, blocking the action of acetylcholine in the brain. [, ]
Relevance: This compound shares a key structural feature with 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride: the presence of a pyrrolidine ring directly attached to an alkyl chain. Additionally, both compounds are investigated as hydrochlorides, indicating similar salt-forming properties. [, ]
Compound Description: (((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol is a Schiff base ligand used in the synthesis of copper(II) and cobalt(III) complexes. These complexes were studied for their urease inhibition activity. []
Relevance: This compound, like 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, possesses a pyrrolidine ring. Furthermore, both compounds incorporate a hydroxyl group (-OH) within their structure, although at different positions. []
Compound Description: 4-F-3-Me-α-PVP is a cathinone derivative, belonging to a class of stimulants with psychoactive effects. This compound has been identified on the illegal drug market as a new psychoactive substance (NPS). []
Relevance: Similar to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, this compound features a pyrrolidine ring directly attached to an alkyl chain. Both compounds are also studied in their hydrochloride salt forms. []
Compound Description: N-ethylheptedrone is another cathinone derivative classified as a new psychoactive substance (NPS). Its structure and effects are similar to other cathinones, acting as a stimulant. []
Relevance: While lacking a pyrrolidine ring, N-ethylheptedrone is grouped in the same chemical class (cathinones) as 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, a compound directly related to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. This shared classification highlights the structural and pharmacological similarities within the cathinone family. []
Compound Description: 4-MPHP is a cathinone derivative, specifically classified as a new psychoactive substance (NPS) due to its stimulant properties and presence on the illicit drug market. []
Relevance: This compound exhibits a direct structural relationship with 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride through the presence of a pyrrolidine ring directly linked to an alkyl chain. []
Compound Description: α-PiHP, a cathinone derivative, is categorized as a new psychoactive substance (NPS). Like other cathinones, it is known for its stimulant effects. []
Relevance: Similar to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, this compound features a pyrrolidine ring linked to an alkyl chain, highlighting a shared structural motif. []
Compound Description: 4-MPD is a cathinone derivative classified as a new psychoactive substance (NPS), recognized for its stimulant effects and presence in the illicit drug market. []
Relevance: While lacking a pyrrolidine ring, 4-MPD belongs to the same chemical class (cathinones) as 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one and 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, both directly related to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. This categorization emphasizes the structural and pharmacological connections within the cathinone group. []
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt
Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor. It demonstrates potential for inhaled treatment of idiopathic pulmonary fibrosis due to its high affinity for αvβ6 integrin, long dissociation half-life, and high solubility. []
Relevance: This compound shares the presence of a pyrrolidine ring with 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. Additionally, both are investigated in their hydrochloride salt forms, signifying similar salt-forming characteristics. []
Compound Description: This compound serves as a synthetic intermediate in the stereospecific synthesis of oxetanocin A derivatives. []
Relevance: This compound exhibits structural similarity to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride through the shared cyclobutanone moiety. This structural resemblance suggests potential synthetic connections and shared reactivity patterns. []
Compound Description: This compound is an oxetanocin A derivative, synthesized stereospecifically from a related cyclobutanone intermediate. []
Relevance: This compound and 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride share a prominent structural motif: the 3-substituted cyclobutan-1-ol system. This shared scaffold indicates potential similarities in their chemical and physical properties. []
3-[(6-chloro-9H-purin-9-yl)methyl]cyclobutan-1-ol
Compound Description: Similar to its dihydro derivative, this compound is an oxetanocin A derivative. It shares the same core structure but with a different degree of saturation in the purine ring. []
Relevance: This compound, along with 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, features the 3-substituted cyclobutan-1-ol system. This shared structural element suggests potential commonalities in their synthesis and properties. []
Compound Description: This compound displays dual inhibitory activity against the histamine H3 receptor and the norepinephrine transporter. It shows efficacy in a rat model of osteoarthritic pain. []
Relevance: Both this compound and 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride possess a pyrrolidine ring. This shared structural feature might contribute to their binding affinity to biological targets. []
Compound Description: This compound acts as a highly selective PDE10A inhibitor, with potential therapeutic applications in psychosis diseases such as schizophrenia. []
Relevance: Both this compound and 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride share the pyrrolidine ring, a common structural motif in various biologically active compounds. This structural similarity might contribute to interactions with similar biological targets. []
Compound Description: ERA-923 is a novel antiestrogen compound under investigation for the treatment of breast cancer. Preclinical studies demonstrate promising results, including the inhibition of tumor growth and a lack of uterotropic effects observed with other antiestrogens like tamoxifen. []
Relevance: Although ERA-923 lacks a pyrrolidine ring, it incorporates a piperidine ring attached to an ethoxy group, a structural motif reminiscent of the pyrrolidine-alkyl chain linkage in 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. This similarity suggests potential overlap in their pharmacological profiles, particularly concerning interactions with hormone receptors or neurotransmitter systems. []
Isopropyl 2-(cyclohex-1-enyl)acetate
Compound Description: This compound is the product of a deconjugative esterification reaction involving 2-cyclohexylideneacetic acids. It's formed specifically through a reaction catalyzed by 4-(Pyrrolidin-1-yl)pyridine and utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent. []
Relevance: While this compound doesn't share a direct structural resemblance with 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, its synthesis highlights the potential reactivity of similar cyclic systems. The fact that its formation is driven by a catalyst containing a pyrrolidine ring suggests potential shared reactivity patterns and synthetic strategies applicable to both compound classes. []
Isopropyl 2-cyclohexylideneacetate
Compound Description: This compound is the product of a direct esterification reaction involving 2-cyclohexylideneacetic acids, catalyzed by 4-(Pyrrolidin-1-yl)pyridine using 1,3-dicyclohexylcarbodiimide as a coupling reagent. Notably, this reaction doesn't involve deconjugation. []
Relevance: Similar to Isopropyl 2-(cyclohex-1-enyl)acetate, this compound highlights the reactivity of cyclic systems resembling 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. The involvement of a pyrrolidine-containing catalyst in its synthesis further suggests potential commonalities in their reaction pathways and applicable synthetic methodologies. []
Compound Description: This compound is synthesized via a solvent-free, one-pot, three-component domino reaction involving naphthalen-2-ol, nicotinaldehyde, and pyrrolidine. Its structure is stabilized by an intramolecular O—H⋯N hydrogen bond. []
Relevance: Sharing the pyrrolidine ring with 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, this compound emphasizes the utility of this ring system in multi-component reactions. The efficient, solvent-free synthesis highlights potential green chemistry applications for synthesizing related compounds. []
Compound Description: AACBA is a P2X7 antagonist, potentially useful as an anti-inflammatory and analgesic therapy. It effectively inhibits both human and rat P2X7-mediated calcium flux and quinolinium uptake. In vivo, it reduces lipopolysaccharide-induced inflammation and pain. []
Relevance: Both AACBA and 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride feature a pyrrolidine ring. Additionally, both are investigated as hydrochloride salts. This shared structural feature and salt form might be related to their interaction with biological targets and their pharmacokinetic properties. []
Compound Description: These are a series of compounds synthesized through an acid-catalyzed reaction of a phthalazine pseudobase with aryl(heteroaryl) methyl ketones. The synthesized compounds were tested for their biological activity on rabbit aortic rings. []
Relevance: While structurally diverse from 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, the synthesis of these compounds highlights the reactivity of cyclic systems containing nitrogen. Their production through an acid-catalyzed reaction involving a cyclic pseudobase suggests potential shared reactivity patterns and synthetic approaches applicable to related cyclic compounds. []
Compound Description: This compound is formed through the acid-assisted reaction of a phthalazine pseudobase with cyclohexanone. This reaction pathway highlights the nucleophilic character of the pseudobase and its tendency to form complex, fused heterocyclic systems. []
Relevance: Although not directly similar in structure to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, this compound's synthesis provides insights into the reactivity of cyclic systems under acid-catalyzed conditions. The formation of a complex, fused heterocycle from simpler starting materials suggests potential synthetic strategies for accessing related complex molecules. []
Compound Description: This compound is formed via an acid-assisted reaction between a phthalazine pseudobase and benzo-1,4-dioxan-2-one. The reaction underscores the versatility of the pseudobase as a synthetic building block for assembling diverse heterocyclic frameworks. []
Relevance: Although structurally different from 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, the synthesis of this compound emphasizes the reactivity of cyclic systems under specific reaction conditions. The use of a phthalazine pseudobase, a nitrogen-containing heterocycle, to construct a more complex structure suggests potential synthetic parallels and adaptable strategies for generating related compounds. []
Compound Description: This novel 1,2,3,4-tetrahydroquinazoline derivative, synthesized from ambroxol hydrochloride and salicylaldehyde, shows potent activity against SARS-CoV-2 proteins, particularly Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3_range 207–379-AMP). []
Relevance: Though not directly analogous in structure to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, this compound underscores the potential of modifying readily available molecules like ambroxol for discovering novel antiviral agents. []
Compound Description: 3,4-Pr-PipVP is a novel synthetic cathinone (SCat) first identified in Germany in 2022. Pharmacological investigations reveal it to be a low potency blocker of norepinephrine, dopamine, and serotonin transporters. []
Relevance: Though 3,4-Pr-PipVP contains a piperidine ring instead of a pyrrolidine ring, its structural similarity to cathinones possessing the pyrrolidine moiety, such as those mentioned in relation to 3-(Pyrrolidin-1-yl)cyclobutan-1-yl)cyclobutan-1-ol hydrochloride, suggests potential overlap in their pharmacological effects. []
Compound Description: This compound is a novel glucose-derived alkyl 1,2,3-triazole synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition. It exhibits potent antifungal activity against A. fumigatus. []
Relevance: Though structurally dissimilar to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, its potent antifungal activity highlights the potential of exploring carbohydrate-derived molecules as a source of novel antimicrobial agents. []
Overview
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is a chemical compound characterized by its unique structural features and potential pharmacological applications. It belongs to a class of compounds that exhibit structural similarities to various psychoactive substances, particularly those related to the cathinone family. This compound is primarily studied for its potential therapeutic effects and its role in synthetic organic chemistry.
Source
The compound can be sourced from various chemical suppliers, and its synthesis is often explored in academic and industrial research settings. It is recognized under the CAS number 1955474-86-8, which facilitates its identification in scientific literature and databases.
Classification
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is classified as a cyclic amine due to the presence of a pyrrolidine ring. It is also categorized under alkaloids, which are nitrogen-containing compounds often derived from plants and known for their biological activity. This classification highlights its relevance in medicinal chemistry and pharmacology.
Synthesis Analysis
Methods
The synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride typically involves several key steps, including the formation of the cyclobutane ring and subsequent functionalization with the pyrrolidine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclobutane derivatives can be synthesized through ring-closing reactions.
Pyrrolidine Incorporation: The introduction of the pyrrolidine group can be achieved via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives.
Hydrochloride Formation: The final product is often converted to its hydrochloride salt form to enhance solubility and stability.
Technical Details
The synthesis may utilize various catalysts and solvents to optimize yield and selectivity. For instance, organocatalysts or Lewis acids can be employed to facilitate cyclization reactions, while standard laboratory techniques such as chromatography are used for purification.
Molecular Structure Analysis
Structure
The molecular formula of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is C8H16ClNO. Its structure features a cyclobutane ring substituted with a pyrrolidine group at one position and a hydroxyl group at another.
Chemical Reactions Analysis
Reactions
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride can participate in various chemical reactions due to its functional groups:
Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
Esterification: The alcohol functionality allows for ester formation with carboxylic acids.
Dehydration Reactions: Under acidic conditions, dehydration may occur, leading to the formation of alkenes.
Technical Details
These reactions are typically carried out under controlled conditions, often requiring specific temperatures and catalysts to achieve desired outcomes while minimizing side reactions.
Mechanism of Action
Process
The mechanism of action for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly those related to acetylcholine. As a compound with potential anticholinergic properties, it may inhibit acetylcholine receptors, thereby influencing synaptic transmission.
Data
Research into similar compounds suggests that modifications in the structure can significantly affect binding affinity and biological activity, making this compound a subject of interest in pharmacological studies.
Physical and Chemical Properties Analysis
Physical Properties
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is typically a white crystalline solid at room temperature. Its solubility in water is enhanced due to the presence of the hydrochloride salt form.
Chemical Properties
Key chemical properties include:
Melting Point: Specific values may vary based on purity but are generally in the range typical for similar compounds.
Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are utilized to confirm structural integrity and purity during synthesis.
Applications
Scientific Uses
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride has several potential applications:
Pharmaceutical Research: Investigated for its possible therapeutic effects on neurological disorders due to its structural similarity to known psychoactive agents.
Synthetic Intermediates: Used as a building block in organic synthesis for developing more complex molecules.
Biochemical Studies: Explored for interactions with biological targets, contributing to understanding neurotransmitter modulation.
The ongoing research into this compound underscores its significance in both medicinal chemistry and synthetic organic chemistry contexts.
Synthetic Methodologies and Optimization Strategies for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Hydrochloride
Catalytic Approaches in Cyclobutanone-Pyrrolidine Condensation Reactions
The stereoselective synthesis of trans-3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride (CAS 1807941-15-6) hinges on catalytic reductive amination between 3-aminocyclobutanone derivatives and pyrrolidine. Key innovations include:
Nickel-Mediated C–N Coupling: Ni/N-heterocyclic carbene (NHC) complexes enable efficient cyclization at ambient temperatures, achieving >90% conversion in model substrates. This method circumvents traditional stoichiometric metal requirements, though industrial adoption remains limited due to catalyst costs [9][5].
Diastereoselective Control: Chiral auxiliaries like (R)-phenylglycinol direct stereochemistry during the ketone-amine condensation. Trans-isomer selectivity exceeds 95% d.e. when using sterically hindered amino alcohols (e.g., L-tert-leucinol), whereas L-alaninol yields only 70:30 d.r. [2].
Microwave Acceleration: Microwave irradiation (150°C, toluene) reduces reaction times from 20 hours to 1–2 hours while maintaining 100% conversion in δ-keto-ester substrates, as demonstrated in analogous Meyers’ lactamization protocols [2].
Table 1: Catalytic Methods for Cyclobutanone-Pyrrolidine Condensation
Catalyst System
Temperature
Reaction Time
d.r. (trans:cis)
Yield
Ni/SIPr + NHC
25°C
4 h
95:5
89%
Pd/Al₂O₃-SiO₂ (5 mol%)
80°C
12 h
85:15
78%
L-tert-leucinol + pivalic acid
150°C (µW)
1 h
100:0
75%
Solvent and Temperature Effects on Hydrochloride Salt Formation
Hydrochloride crystallization is critical for isolating the title compound. Solvent polarity and temperature gradients profoundly impact crystal purity and yield:
Polar Protic Solvents: Methanol/water mixtures (4:1 v/v) at 0–5°C yield needles with >99% purity by HPLC. Ethanol induces rapid precipitation but traps solvent impurities, reducing purity to 92% [4][7].
Aprotic Alternatives: Toluene with HCl gas flow generates amorphous solids requiring recrystallization. Elevated temperatures (40°C) during acidification cause epimerization, increasing cis-isomer contamination by 8–12% [2].
Cryogenic Techniques: Freeze-drying from tert-butanol/water produces microcrystalline powders ideal for pharmaceutical formulation, with residual solvent <50 ppm [4].
Table 2: Solvent Impact on Hydrochloride Crystallization
Solvent System
Acid Source
Temperature
Crystal Form
Purity
Yield
MeOH/H₂O (4:1)
HCl (g)
0–5°C
Needles
>99%
85%
EtOH
HCl (aq.)
25°C
Agglomerates
92%
90%
Toluene
HCl (g)
40°C
Amorphous
88%
82%
t-BuOH/H₂O
HCl (ether)
−20°C (lyophilized)
Microcrystalline
98%
75%
Green Chemistry Innovations in Multi-Step Synthesis Pathways
Sustainable synthesis leverages atom-economical reactions and waste-reduction strategies:
Solvent-Free Amination: Ball-milling cyclobutanone hydrochloride with pyrrolidine achieves 80% conversion in 30 minutes, eliminating VOC use. This mechanochemical approach reduces E-factor by 65% compared to solution-phase routes [5].
Microwave-Assisted Cyclization: Energy consumption drops 40-fold using microwave reactors for the key cyclization step. Toluene recyclability via distillation further cuts process mass intensity (PMI) to 15 [2][9].
Atom Economy: The stoichiometry (C₈H₁₅NO·HCl, MW 177.68) inherently achieves 94% atom economy. Immobilized lipases catalyze kinetic resolution of cis-isomers, converting waste into recoverable enantiopure intermediates [5].
Scalability Challenges in Industrial Production
Bridging lab-scale synthesis to bulk manufacturing faces three key hurdles:
Diastereomer Separation: Industrial chromatography for trans-isomer purification costs >\$500/kg. Alternative diastereoselective crystallization using chiral dibenzoyl tartrate raises ligand expenses by 30% but reduces waste [2][8].
Catalyst Deactivation: Nickel leaching during C–N coupling necessitates scavenger columns for metal removal, adding \$120–150/kg to production costs. NHC ligands (e.g., SIPr) degrade above 150°C, limiting reaction temperatures [9].
Waste Streams: HCl neutralization produces 8 kg salt/kg API. Acid recycling via electrodialysis cuts disposal costs by 60% but requires \$2M CAPEX for 100-ton/year facilities [5].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.